N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-iodobenzamide, commonly known as CYM51010, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
CYM51010 acts as a selective antagonist of the sigma-1 receptor, binding to the receptor and preventing its activation by endogenous ligands. This results in a decrease in calcium signaling and neurotransmitter release, which can have a neuroprotective effect in certain neurological disorders.
Biochemical and Physiological Effects
Studies have shown that CYM51010 has neuroprotective effects in various cellular and animal models of neurological disorders. It has been shown to reduce neuronal cell death in models of ischemia, traumatic brain injury, and Parkinson's disease. CYM51010 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CYM51010 in lab experiments is its selectivity for the sigma-1 receptor, which allows for more precise manipulation of the receptor's activity. However, one limitation is that it may not be suitable for use in human studies, as its safety and efficacy in humans have not been fully established.
Orientations Futures
There are several potential future directions for research involving CYM51010. One area of interest is its potential use in the treatment of neurological disorders, particularly those involving the sigma-1 receptor. Another area of interest is its potential as a tool for studying the sigma-1 receptor and its role in various cellular processes. Additionally, further research is needed to establish the safety and efficacy of CYM51010 in human studies.
Méthodes De Synthèse
The synthesis of CYM51010 involves the reaction of 4-iodobenzoyl chloride with cyclohexyl isocyanate in the presence of triethylamine. The resulting intermediate is then reacted with phthalic anhydride to form CYM51010. The purity of the compound is confirmed by HPLC and NMR analysis.
Applications De Recherche Scientifique
CYM51010 has been found to have potential applications in the field of neuroscience research. It has been shown to act as a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and neurotransmitter release. The sigma-1 receptor has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
N-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O3/c22-14-8-6-13(7-9-14)19(25)23-15-10-11-17-18(12-15)21(27)24(20(17)26)16-4-2-1-3-5-16/h6-12,16H,1-5H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXPACPAHBCRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-iodobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.